molecular formula C22H25NO4 B2389188 2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902956-48-2

2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2389188
CAS No.: 1902956-48-2
M. Wt: 367.445
InChI Key: PDXJGRZUKLKKNU-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a [1,1'-biphenyl]-4-yloxy moiety linked via an acetamide bridge to an octahydrobenzo[b][1,4]dioxin ring. The biphenyl group contributes rigidity and π-π stacking capabilities, which are critical for interactions with hydrophobic binding pockets in biological targets.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-phenylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c24-22(23-18-8-11-20-21(14-18)26-13-12-25-20)15-27-19-9-6-17(7-10-19)16-4-2-1-3-5-16/h1-7,9-10,18,20-21H,8,11-15H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXJGRZUKLKKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a synthetic compound with potential biological activities that warrant detailed investigation. With a molecular formula of C22H25NO4C_{22}H_{25}NO_{4} and a molecular weight of 367.4 g/mol, this compound is characterized by its unique structural features, including a biphenyl moiety and an octahydrobenzo[dioxin] ring.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. The biphenyl group is known to enhance lipophilicity, which may facilitate membrane permeability and receptor binding. The octahydrobenzo[dioxin] structure can influence the compound’s interaction with G-protein coupled receptors (GPCRs) and other signaling pathways.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit a range of pharmacological effects, including:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds featuring biphenyl and dioxin structures have been linked to reduced inflammatory responses in various models.
  • Neuroprotective Properties : Certain analogs have demonstrated neuroprotective effects in models of neurodegenerative diseases.

Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer properties of structurally related compounds. It was found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, leading to increased apoptosis rates. The mechanism was attributed to the activation of caspase pathways and inhibition of NF-kB signaling.

Study 2: Anti-inflammatory Activity

In a research article from Pharmacology Reports, the anti-inflammatory effects were investigated using a murine model. The results indicated that treatment with the compound led to a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and reduced infiltration of immune cells into inflamed tissues.

Study 3: Neuroprotection

Research published in Neuroscience Letters assessed the neuroprotective effects of related compounds in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage by enhancing antioxidant defenses and reducing reactive oxygen species (ROS) levels.

Comparative Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntitumorBiphenyl derivativesIncreased apoptosis in cancer cellsJournal of Medicinal Chemistry
Anti-inflammatoryDioxin analogsDecreased cytokine levelsPharmacology Reports
NeuroprotectiveSimilar structuresReduced oxidative stressNeuroscience Letters

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Core Structural Variations
  • Octahydrobenzo[b][1,4]dioxin vs. Dihydrobenzo[b][1,4]dioxin: The target compound’s octahydrobenzo[b][1,4]dioxin ring (fully saturated) contrasts with analogs like N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(methyl(phenyl)amino)acetamide (, Compound 6), which has a partially unsaturated dihydrobenzo ring. Saturation reduces ring strain and increases resistance to oxidative degradation, improving pharmacokinetic profiles .
  • Biphenyl-4-yloxy vs. Substituted Aryl Groups: The biphenyl-4-yloxy group in the target compound offers enhanced planar stacking compared to N-(4-chlorophenyl)-2-(methyl(phenyl)amino)acetamide (, Compound 4), where a chlorophenyl group introduces electron-withdrawing effects. This difference may influence binding affinity in enzyme active sites .
2.3. Physicochemical and Spectroscopic Properties
  • IR and NMR Profiles :
    The target compound’s amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) align with analogs like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (), which showed ν(C=O) at 1652 cm⁻¹ and aromatic ν(C-H) at 2970 cm⁻¹. Such consistency validates structural assignments .

  • Mass Spectrometry : HRMS-ESI data for analogs (e.g., [M+H]+ = 416.1 in ) provide benchmarks for confirming the target’s molecular ion .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates the acetamide linkage, biphenyl group, and dioxin ring protons .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion) .
  • HPLC : Purity >95% is achieved using reverse-phase C18 columns with UV detection at 254 nm .

How can researchers design experiments to evaluate the compound’s bioactivity against enzyme targets?

Q. Advanced

  • Enzyme Inhibition Assays : Use recombinant enzymes (e.g., kinases or proteases) with fluorogenic substrates. Measure IC₅₀ values via kinetic fluorescence .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity (Kᵢ) for GPCRs or nuclear receptors .
  • In Vitro Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally similar compounds .

What strategies resolve contradictions in bioactivity data between this compound and structural analogs?

Q. Advanced

  • Comparative SAR Analysis : Systematically modify substituents (e.g., methoxy vs. fluoro groups) to isolate pharmacophores .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes and explain potency variations .
  • Meta-Analysis : Cross-reference bioassay data from public databases (e.g., PubChem BioAssay) to identify assay-specific biases .

What solvent and catalyst systems are optimal for synthesizing this compound?

Q. Basic

  • Solvents : Dichloromethane or THF for acylation (balance polarity and boiling point) .
  • Catalysts : DMAP accelerates amide bond formation; Pd catalysts enable Suzuki coupling for biphenyl synthesis .
  • Workup : Aqueous washes (NaHCO₃) remove acidic byproducts .

How can computational methods predict pharmacokinetic properties of this compound?

Q. Advanced

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Molecular Dynamics : Simulate solubility in physiological buffers (e.g., PBS) using COSMO-RS .
  • Metabolite Profiling : CypReact predicts Phase I/II metabolites for toxicity screening .

What intermediates are critical during synthesis, and how are they characterized?

Q. Basic

  • Key Intermediates :
    • Biphenyl-4-yloxy acetyl chloride (confirmed by IR carbonyl stretch at ~1750 cm⁻¹) .
    • Octahydrobenzo[b][1,4]dioxin-6-amine (validated by ¹H NMR δ 3.8–4.2 ppm for dioxin protons) .
  • Monitoring : TLC (silica, ethyl acetate/hexane) tracks reaction progress .

What approaches improve solubility and stability in biological assays?

Q. Advanced

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH Adjustment : Buffers (pH 7.4) prevent hydrolysis of the acetamide group .
  • Stability-Indicating Assays : HPLC-UV monitors degradation under accelerated conditions (40°C/75% RH) .

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